(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Beschreibung
Dapagliflozin 3-O-β-D-Glucuronide-d5: is a metabolite of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of dapagliflozin, which is a process that involves the addition of glucuronic acid to the parent drug, enhancing its solubility and facilitating its excretion from the body .
Eigenschaften
Molekularformel |
C27H33ClO12 |
|---|---|
Molekulargewicht |
590.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1/i1D3,2D2 |
InChI-Schlüssel |
ZYZULHSUKTZGTR-JZICJDCKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin 3-O-β-D-Glucuronide-d5 involves the glucuronidation of dapagliflozin. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .
Industrial Production Methods: Industrial production of dapagliflozin 3-O-β-D-Glucuronide-d5 follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the glucuronidation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Dapagliflozin 3-O-β-D-Glucuronide-d5 primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in hydrolysis reactions under certain conditions, leading to the release of the parent drug, dapagliflozin .
Common Reagents and Conditions:
Glucuronidation: Requires UDPGA and UGT enzymes.
Hydrolysis: Can occur in the presence of acidic or basic conditions, leading to the cleavage of the glucuronide bond.
Major Products Formed:
Glucuronidation: Dapagliflozin 3-O-β-D-Glucuronide-d5.
Hydrolysis: Dapagliflozin and glucuronic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dapagliflozin 3-O-β-D-Glucuronide-d5 is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dapagliflozin. It helps in understanding the metabolic pathways and the role of glucuronidation in drug clearance .
Biology: In biological research, this compound is used to investigate the activity of UGT enzymes and their role in drug metabolism. It also serves as a tool to study the interactions between dapagliflozin and other metabolic pathways .
Medicine: Dapagliflozin 3-O-β-D-Glucuronide-d5 is crucial in clinical studies to monitor the pharmacokinetics of dapagliflozin in patients. It helps in understanding the drug’s efficacy, safety, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of dapagliflozin formulations. It ensures that the drug meets the required standards for safety and efficacy .
Wirkmechanismus
Dapagliflozin 3-O-β-D-Glucuronide-d5 exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion and improved glycemic control in patients with type 2 diabetes . The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose homeostasis and renal function .
Vergleich Mit ähnlichen Verbindungen
Empagliflozin 3-O-β-D-Glucuronide: Another SGLT2 inhibitor metabolite with similar glucuronidation pathways.
Canagliflozin 3-O-β-D-Glucuronide: Shares similar metabolic and pharmacokinetic properties.
Uniqueness: Dapagliflozin 3-O-β-D-Glucuronide-d5 is unique due to its specific glucuronidation pattern and its role in the metabolism of dapagliflozin. It provides insights into the drug’s pharmacokinetics and helps in optimizing its therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
